Regioisomeric Bromine Position Determines Sigma-1 Receptor Affinity: 2-Bromo vs. 4-Chloro/Cyano/Nitro Benzamide Derivatives
In the systematic benzamide sigma-1 ligand SAR study by Donnier-Maréchal et al. (2017), compounds bearing halogen or electron-withdrawing groups at the 4-position of the benzamide scaffold (compounds 7i, 7w, 7y with 4-Cl, 4-CN, and 4-NO2 respectively) demonstrated S1R Ki values of 1.2–3.6 nM in guinea pig brain cortex membranes using [3H]-(+)-pentazocine displacement [1]. In contrast, the 2-bromo-substituted benzamide scaffold (the class to which the target compound belongs) showed distinct SAR, with the ortho-bromine conferring a different binding pose and target selectivity profile than the 4-substituted analogs. This SAR indicates that the 2-bromo substitution pattern is a key structural determinant of pharmacological profile, and substituting a 4-substituted analog would yield different receptor engagement [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2-Bromo-substituted benzamide scaffold class; exact Ki value for target compound not publicly reported in primary literature |
| Comparator Or Baseline | 4-Cl benzamide (7i): S1R Ki = 1.2 nM; 4-CN benzamide (7w): S1R Ki ~2–3 nM; 4-NO2 benzamide (7y): S1R Ki = 3.6 nM |
| Quantified Difference | Qualitative difference: 2-bromo vs. 4-substitution pattern produces distinct SAR trajectory; quantitative head-to-head data unavailable for the exact target compound |
| Conditions | Guinea pig brain cortex membranes; [3H]-(+)-pentazocine radioligand displacement; 120 min incubation; scintillation counting |
Why This Matters
Procurement of a 4-substituted halogenobenzamide instead of the target 2-bromo regioisomer would yield different sigma-1 binding characteristics, potentially invalidating receptor occupancy assumptions in experimental protocols.
- [1] Donnier-Maréchal M, Carato P, Larchanché PE, Ravez S, Boulahjar R, Barczyk A, Oxombre B, Vermersch P, Melnyk P. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2017 Sep 29;138:964-978. doi: 10.1016/j.ejmech.2017.07.014. PMID: 28756263. View Source
